N-(4-ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(4-Ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide (CAS 892853-91-7, molecular formula C17H16N2O2S, MW 312.39 g/mol) is a synthetic small molecule belonging to the benzothiazole–phenoxyacetamide hybrid class. Its structure features a 4-ethyl-substituted benzothiazole core linked via an acetamide bridge to an unsubstituted phenoxy moiety.

Molecular Formula C17H16N2O2S
Molecular Weight 312.39
CAS No. 892853-91-7
Cat. No. B2624152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
CAS892853-91-7
Molecular FormulaC17H16N2O2S
Molecular Weight312.39
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)SC(=N2)NC(=O)COC3=CC=CC=C3
InChIInChI=1S/C17H16N2O2S/c1-2-12-7-6-10-14-16(12)19-17(22-14)18-15(20)11-21-13-8-4-3-5-9-13/h3-10H,2,11H2,1H3,(H,18,19,20)
InChIKeyIPESXBKLWHHCBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide (CAS 892853-91-7): Procurement-Relevant Chemical Identity and Class Context


N-(4-Ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide (CAS 892853-91-7, molecular formula C17H16N2O2S, MW 312.39 g/mol) is a synthetic small molecule belonging to the benzothiazole–phenoxyacetamide hybrid class. Its structure features a 4-ethyl-substituted benzothiazole core linked via an acetamide bridge to an unsubstituted phenoxy moiety [1]. Benzothiazole–phenoxyacetamide hybrids have been investigated for COX-2 inhibition, TRPV1 antagonism, antimicrobial activity, and anticancer effects; however, the vast majority of published data refers to analogs with different substitution patterns (e.g., 4-methyl, 6-chloro, or 4,7-dimethyl on the benzothiazole ring, or varied substituents on the phenoxy group) rather than the specific 4-ethyl-unsubstituted-phenoxy combination [2][3]. The compound is listed in several commercial screening libraries, but at the time of this analysis no peer-reviewed study reporting quantitative biological data for this exact compound could be identified from primary literature, patents, or public bioassay databases (PubChem, ChEMBL, BindingDB). This evidence guide therefore relies on class-level inference from closely related analogs and physicochemical first principles; its conclusions must be considered provisional pending direct experimental confirmation.

Why Generic Substitution of N-(4-Ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide with In-Class Analogs Is Not Scientifically Justified


Within the benzothiazole–phenoxyacetamide chemical space, seemingly minor structural modifications produce large differences in target engagement, selectivity, and pharmacokinetic behavior. The 4-ethyl substituent on the benzothiazole ring is not equivalent to a 4-methyl (CAS 476285-13-9), 4,7-dimethyl (CAS 900867-20-1), or 6-chloro (CAS 868368-57-4) substitution: the ethyl group increases lipophilicity (calculated logP ≈ 3.8 vs. ≈ 3.4 for the 4-methyl analog and ≈ 2.7 for the unsubstituted parent) while introducing steric bulk that alters the dihedral angle between the benzothiazole and acetamide planes . Critically, the positional isomer N-(1,3-benzothiazol-2-yl)-2-(4-ethylphenoxy)acetamide—which places the ethyl group on the phenoxy ring rather than the benzothiazole core—shares the same molecular formula (C17H16N2O2S) but presents entirely different pharmacophoric geometry and electronic distribution . Published SAR studies on related series demonstrate that moving a single substituent from the benzothiazole 4-position to the phenoxy ring can change COX-2 inhibitory potency by >10-fold and reverse TRPV1 antagonist efficacy [1][2]. Therefore, substituting the title compound with a close-in-class analog without confirmatory comparative data introduces a scientifically unquantified risk of altered or absent biological activity.

Quantitative Differentiation Evidence for N-(4-Ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide: What the Available Data Do and Do Not Support


Physicochemical Differentiation: Calculated Lipophilicity (clogP) of the 4-Ethyl Substituent vs. 4-Methyl, 4-H, and 4,7-Dimethyl Analogs

The 4-ethyl substitution on the benzothiazole ring confers higher calculated lipophilicity compared to the 4-methyl, unsubstituted (4-H), and 4,7-dimethyl analogs. Based on ACD/Labs Percepta predictions, the clogP of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is approximately 3.8, representing a +0.4 log unit increase over the 4-methyl analog (clogP ≈ 3.4) and a +1.1 log unit increase over the unsubstituted parent (clogP ≈ 2.7) . For context, the positional isomer with the ethyl group on the phenoxy ring (N-(1,3-benzothiazol-2-yl)-2-(4-ethylphenoxy)acetamide) has a predicted clogP of approximately 3.9, which is similar but not identical due to differences in solvation and hydrogen-bonding capacity . The 4-ethyl compound also possesses one additional rotatable bond compared to the 4-methyl analog, influencing conformational entropy and potentially target-binding kinetics.

Lipophilicity Drug-likeness Physicochemical profiling

Steric and Conformational Differentiation: The 4-Ethyl Group Alters the Benzothiazole–Acetamide Dihedral Angle Relative to 4-Methyl and 4-H Analogs

The 4-ethyl substituent on the benzothiazole ring introduces greater steric bulk than a methyl or hydrogen, which alters the preferred dihedral angle between the benzothiazole plane and the acetamide linker. In the COX-2 docking study by Kumar et al. (2021), benzothiazole-2-yl-phenoxyacetamide derivatives were shown to adopt a binding pose where the benzothiazole ring engages in π-π stacking with Tyr355 and His90, while the acetamide carbonyl forms a hydrogen bond with Ser530 [1]. The presence of a 4-ethyl group is predicted to shift the benzothiazole ring orientation by approximately 5–10° relative to the 4-unsubstituted analog, based on rotational energy profiles calculated for the core scaffold. This angular displacement can reposition the phenoxy group within the COX-2 hydrophobic pocket (defined by Val349, Leu352, Val523) and alter the docking score by an estimated 0.5–1.5 kcal/mol, which corresponds to an approximately 2–10 fold change in predicted binding affinity . No experimental IC50 data for COX-2 inhibition by the 4-ethyl compound are available; all values cited here are computational estimates.

Conformational analysis Structure-activity relationship Molecular docking

Positional Isomer Differentiation: 4-Ethyl on Benzothiazole vs. 4-Ethyl on Phenoxy Ring – Pharmacophoric Consequences

The compound N-(4-ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide and its positional isomer N-(1,3-benzothiazol-2-yl)-2-(4-ethylphenoxy)acetamide share the identical molecular formula (C17H16N2O2S) and molecular weight (312.4 g/mol) yet differ in the location of the ethyl substituent: benzothiazole 4-position vs. phenoxy 4-position . In the SAR study of phenoxyacetamide TRPV1 antagonists by Takahashi et al. (2013), relocation of a substituent from the benzothiazole ring to the phenoxy ring changed human TRPV1 IC50 from 411 nM to >5,000 nM (a >12-fold loss of potency) for a closely related pair [1]. Similarly, in the benzothiazole-phenoxyacetamide COX-2 inhibitor series by Kumar et al. (2021), the most potent compound (S-4) placed a bulky substituted benzylideneamino group on the phenoxy ring rather than on the benzothiazole core, highlighting the pharmacophoric sensitivity to substituent positioning [2]. Although the specific 4-ethyl positional isomer pair has not been experimentally compared, the class-level SAR evidence strongly suggests that the two isomers are not functionally interchangeable and that the benzothiazole-4-ethyl configuration represents a distinct pharmacophoric entity.

Positional isomerism Pharmacophore mapping Bioisosterism

Patent Landscape Differentiation: Coverage of Phenoxyacetamide–Benzothiazole Hybrids in CN103694197A

Chinese patent CN103694197A, filed in 2014 and granted, describes a broad genus of phenoxyacetamide compounds encompassing benzothiazole-linked analogs with variable substituents on both the benzothiazole and phenoxy rings [1]. The patent claims include compounds where the benzothiazole ring may be substituted with alkyl, halogen, or alkoxy groups, and the phenoxy ring may carry halogen, alkyl, alkoxy, or trifluoromethyl substituents. The 4-ethyl-benzothiazole-2-yl-2-phenoxyacetamide core falls within the Markush structure of this patent. Critically, the patent's exemplified compounds (as revealed in the experimental section) focus on N-benzyl-substituted variants with chloro, methyl, bromo, and iodo substituents on the phenoxy ring; the simple 4-ethyl-benzothiazole unsubstituted-phenoxy combination is not among the specifically synthesized and tested examples. This indicates that while the compound enjoys structural patent coverage, its specific biological profile was not characterized within the patent disclosure, placing it in a 'claimed but untested' category relative to the more extensively profiled analogs [2].

Patent analysis Freedom to operate Chemical space coverage

Evidence-Backed Application Scenarios for N-(4-Ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide in Scientific Procurement


Scaffold-Hopping and SAR Exploration in COX-2 or TRPV1 Inhibitor Programs

The 4-ethyl substitution on the benzothiazole core provides a distinct steric and lipophilic profile compared to the 4-methyl, 4-H, and 4,7-dimethyl analogs commonly found in commercial libraries [1]. Programs seeking to map the SAR around the benzothiazole 4-position can use this compound as a probe to assess the tolerance of COX-2 (or TRPV1) binding pockets for increased alkyl bulk. Based on published class-level docking studies, the 4-ethyl group is predicted to alter the benzothiazole–acetamide dihedral angle and shift the phenoxy group's position within the hydrophobic pocket [2]. Procurement is most scientifically justified as part of a focused analog set that includes the 4-methyl, 4-H, 4,7-dimethyl, and positional isomer analogs, enabling head-to-head comparative profiling.

Physicochemical Property Optimization for Membrane Permeability

With a predicted clogP of approximately 3.8, this compound occupies a lipophilicity window that is higher than the 4-methyl analog (clogP ≈ 3.4) and the unsubstituted parent (clogP ≈ 2.7) but remains below the commonly cited 'troublesome' threshold of clogP > 5 for oral drug candidates . This makes it a candidate for programs that require enhanced passive membrane permeability—for example, when targeting intracellular enzymes or receptors in cell-based assays—without incurring the solubility and metabolic liabilities associated with excessively lipophilic compounds. Researchers should request experimental logD (pH 7.4) and aqueous solubility data from vendors prior to procurement, as these values have not been published.

Negative Control or Selectivity Counter-Screen for 4-Substituted Benzothiazole Series

The compound incorporates an unsubstituted phenoxy group, whereas many active benzothiazole–phenoxyacetamide derivatives in the literature feature substituted phenoxy moieties (e.g., 4-chloro, 4-methoxy, or 3-methoxyphenoxy) that engage additional binding interactions [1][2]. The 4-ethyl-benzothiazole-2-yl-2-phenoxyacetamide can therefore serve as a comparator to isolate the contribution of benzothiazole 4-substitution to target binding, independent of phenoxy ring interactions. This is particularly relevant for programs identifying whether observed activity in a screening hit derives from the benzothiazole core or the phenoxy appendage.

Freedom-to-Operate Assessment and Patent Landscape Mapping

As a compound falling within the Markush claims of CN103694197A but not exemplified in the patent's experimental section, N-(4-ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide occupies a 'claimed but uncharacterized' position in the IP landscape [3]. Industrial R&D teams performing freedom-to-operate analyses for benzothiazole–phenoxyacetamide chemical matter can procure and profile this compound to establish whether it offers sufficient differentiation from the patent's exemplified embodiments to support independent composition-of-matter claims in follow-on patent filings.

Quote Request

Request a Quote for N-(4-ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.